(2S)-2-amino-2-phenylpropanoic acid

Description

Context of Non-Proteinogenic Amino Acids in Chemical and Biological Sciences

In the realm of biochemistry, the 22 proteinogenic amino acids are fundamental building blocks, encoded by the universal genetic code to construct proteins. However, the world of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids, also referred to as non-coded or unnatural amino acids (UAAs), are those not naturally encoded in an organism's genome for protein assembly. nih.gov Despite this, over 140 non-proteinogenic amino acids are found in nature, and thousands more have been synthesized in the laboratory. nih.gov

These compounds are not merely chemical curiosities; they play a wide array of crucial roles in biological systems. Many serve as important intermediates in metabolic pathways, such as ornithine and citrulline in the urea (B33335) cycle. nih.gov Others function as neurotransmitters, like gamma-aminobutyric acid (GABA), or are components of bacterial cell walls and toxins. nih.gov The structural diversity of non-proteinogenic amino acids is vast, arising from modifications to their proteinogenic counterparts through processes like amine alkylation, side-chain substitution, and cyclization. nih.gov This diversity has made them invaluable in the development of peptide-based therapeutics, where their incorporation can enhance stability, potency, and bioavailability. unirioja.esnih.gov

Importance of Chiral Unnatural Amino Acids in Advanced Research

Chirality, or the "handedness" of a molecule, is a fundamental concept in biology. While living organisms predominantly utilize L-amino acids for protein synthesis, the existence and application of their D-isomers and other chiral unnatural amino acids have opened new frontiers in research. uzh.ch Initially considered biologically inert, these "unnatural" enantiomers are now recognized for their involvement in vital biological processes and their potential as therapeutic agents. uzh.ch

The synthesis of enantiomerically pure unnatural amino acids is a significant challenge in organic chemistry, but one that yields substantial rewards. nbinno.com These chiral building blocks are highly sought after in medicinal chemistry for the development of drugs with improved pharmacological profiles. unirioja.esnbinno.com By introducing chiral UAAs into peptides, researchers can create peptidomimetics with constrained conformations, leading to enhanced biological activity and stability. unirioja.es Furthermore, chiral unnatural amino acids are valuable as chiral ligands and auxiliaries in asymmetric synthesis, facilitating the stereoselective production of other complex molecules. nbinno.com Their use has become integral to areas ranging from protein design to materials science. rsc.org

Overview of Research Trajectories for (2S)-2-amino-2-phenylpropanoic acid

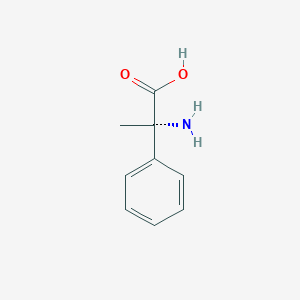

This compound, also known as (S)-α-methyl-phenylglycine, is a chiral, α,α-disubstituted unnatural amino acid that has garnered significant attention in academic research. Its structure, featuring a phenyl group and a methyl group on the α-carbon, imparts unique conformational properties when incorporated into peptide chains.

A primary research trajectory for this compound is its use as a tool to engineer specific secondary structures in peptides. The substitution at the α-carbon restricts the conformational freedom of the peptide backbone, promoting the formation of helical structures, such as the 3(10)-helix. uzh.ch This is of particular interest in the design of bioactive peptides, as a stable, well-defined conformation can lead to higher binding affinity and increased resistance to proteolytic degradation. Research has focused on synthesizing tetrapeptides containing this compound alongside other α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib) to study and control peptide conformations. uzh.ch

Another significant area of research involves the development of novel synthetic methods to produce this compound and its derivatives in an enantiomerically pure form. Chemo-enzymatic transformations, for example, have been employed to generate this and other α-quaternary amino acids with high stereoselectivity. nih.gov These synthetic advancements are crucial for making such specialized building blocks more accessible for broader applications.

Furthermore, this compound serves as a valuable chiral building block in asymmetric synthesis. Its derivatives are used in the synthesis of other complex chiral molecules, including pharmaceuticals. The development of methods for the asymmetric synthesis of this and related amino acids is an active area of investigation, with techniques like Pd(II)-catalyzed enantioselective C-H arylation being explored. sigmaaldrich.com The unique properties and synthetic accessibility of this compound continue to make it a compound of high interest in the ongoing exploration of peptide science and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSFFGLRQDZDE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335235 | |

| Record name | 2-Phenyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-26-0 | |

| Record name | 2-Phenyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s 2 Amino 2 Phenylpropanoic Acid and Its Chiral Derivatives

Stereoselective Synthesis Approaches

The construction of the chiral quaternary carbon atom in (2S)-2-amino-2-phenylpropanoic acid is the central challenge in its synthesis. The methodologies employed are designed to precisely control the spatial arrangement of the functional groups around this stereocenter.

Asymmetric Catalysis in the Enantioselective Production of this compound and Analogues

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, for instance, have been successfully employed as catalysts. They can activate α-imino esters for transfer hydrogenation, leading to α-amino esters with high enantioselectivity. rsc.org This strategy relies on the formation of a chiral contact ion pair between the catalyst and the substrate, which guides the approach of the reducing agent. One-pot protocols combining Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification, catalyzed by Cinchona alkaloid derivatives, have also been developed to access a variety of α-arylglycine esters with high enantiomeric excess (ee). nih.govacs.org

| Catalyst/Method | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Ref. |

| Quinine-derived Urea (B33335) / DROE | Aldehyde, (Phenylsulfonyl)acetonitrile | (R)-α-Arylglycine Ester | Good to High | up to >99% | nih.gov |

| (S)-VAPOL-derived CPA / Transfer Hydrogenation | N-PMP-α-imino ester | (R)-α-Amino Ester | High | 94-99% | rsc.org |

| Chiral Phosphoric Acid / N-H Insertion | α-Carbonyl Sulfoxonium Ylide | α-Aryl Glycine (B1666218) | High | up to 95% | nih.gov |

Catalysis by transition metals is a cornerstone of asymmetric synthesis, offering a broad range of transformations. Palladium-catalyzed reactions are particularly prominent. For instance, the directed C(sp³)–H arylation of aliphatic carboxylic acids using a removable auxiliary allows for the synthesis of α-aryl and α,α-disubstituted amino acids. In one study, the coupling of sodium 2,2-diphenylpropanoate with acrylates was achieved using a palladium catalyst, leading to a mixture of the direct coupling product and its cyclized derivative. dicp.ac.cn More recently, iron-catalyzed direct α-amination of carboxylic acids has been reported as a sustainable and step-efficient method, providing N-Boc-protected α,α-disubstituted α-amino acids in a single step with high stereocontrol. nih.gov A stereoconvergent iron-catalyzed amination of racemic ibuprofen (B1674241) yielded the corresponding amino acid with 85% ee, showcasing the potential for complex substrates. dicp.ac.cn

| Metal/Ligand | Reaction Type | Substrate | Product | Yield | Enantiomeric/Diastereomeric Ratio | Ref. |

| Pd(OAc)₂ / Amino Acid Ligand | C(sp³)–H Arylation | Sodium 2,2-diphenylpropanoate | Olefin/oxa-Michael adducts | N/A | N/A | dicp.ac.cn |

| (R,R)-[FeCl₂(BIP)] | C(sp³)–H Amination | Phenylacetic acid | (S)-Phenylglycine | 95% | 91% ee | dicp.ac.cn |

| Λ-Ru / Troc protecting group | 1,3-Nitrogen Migration | Phenylacetic acid derivative | (R)-Phenylglycine derivative | 93% | 95% ee | dicp.ac.cn |

Visible-light photoredox catalysis has provided new avenues for the formation of stereocenters under mild conditions. This approach uses a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates. These reactive species can then engage in various bond-forming reactions. For the synthesis of unnatural α-amino acids, photoredox catalysis has been used for the decarboxylative vinylation of N-Boc α-amino acids, yielding allylic amines with high efficiency and control over olefin geometry. nih.govprinceton.eduacs.org A dual catalysis system combining photoredox and N-heterocyclic carbene (NHC) catalysis has also been developed for the de novo synthesis of α-amino acid derivatives. researchgate.net More recently, a synergistic approach combining photoredox catalysis with threonine aldolases has enabled the α-alkylation of unprotected alanine (B10760859) to produce α-tertiary amino acids in a single step and as a single enantiomer. nih.gov

| Catalytic System | Reaction Type | Substrate | Product | Yield | Stereoselectivity | Ref. |

| Ir(ppy)₂(dtbbpy)PF₆ | Decarboxylative Vinylation | N-Boc-α-amino acid | Allylic amine | 68–77% | 92:8 to >98:2 E:Z | nih.govacs.org |

| Rose Bengal / Threonine Aldolase | Photoenzymatic α-Alkylation | Alanine, Pyridinium (B92312) salt | α-Tertiary amino acid | 73% | 99% ee | nih.gov |

Multi-Step Chemical Synthesis of this compound

Multi-step synthesis provides a classical and reliable, albeit often longer, route to the target compound. A representative synthesis of the related compound S(-)-2-amino-2-methyl-3-phenylpropanoic acid involves the asymmetric C-alkylation of a nickel(II) complex of a Schiff base derived from alanine and a chiral auxiliary, (S)-BPB. researchgate.net To enhance stereoselectivity and reduce reaction time, a modified Ni(II) alanine complex incorporating a fluorine substituent in the N-benzylproline moiety of the chiral auxiliary has been utilized. researchgate.net This highlights the general strategy of using chiral auxiliaries to direct the stereochemical outcome of a key alkylation step, followed by deprotection and removal of the auxiliary to afford the final enantiopure amino acid. A multi-step process for a 2-amino-3-(4-alkylaminophenyl)propanoic acid derivative starting from L-phenylalanine has also been detailed, involving nitration, esterification, reduction, and alkylation steps. google.com

Enantioselective Derivatization of Precursors to Yield this compound

This strategy involves the resolution of a racemic precursor or the stereoselective transformation of a prochiral substrate. Enzymatic kinetic resolution is a powerful technique in this regard. Lipases, such as those from Candida antarctica or Pseudomonas cepacia, are frequently used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of an amino acid ester or amide, leaving the other enantiomer in high optical purity. For example, lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochlorides has been shown to provide both the unreacted (R)-ester and the hydrolyzed (S)-acid with excellent enantiomeric excess (≥99%). researchgate.net A new enantioselective synthesis of an α,α-disubstituted phenethylamine (B48288) was achieved through the lipase (B570770) resolution of corresponding esters, demonstrating the utility of this approach for creating quaternary stereocenters. nih.gov

Biocatalytic Routes for this compound and Analogues

The synthesis of enantiomerically pure α,α-disubstituted amino acids, such as this compound, presents a significant challenge for traditional organic chemistry. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers powerful and sustainable alternatives. These methods can be broadly categorized into the kinetic resolution of racemic mixtures and the direct asymmetric synthesis from prochiral precursors.

Enzyme-Assisted Transformations in Chiral Amino Acid Synthesis

Enzymatic transformations are at the forefront of producing chiral amino acids with high optical purity. Key strategies for synthesizing this compound, also known as α-methyl-L-phenylalanine, include kinetic resolution and asymmetric synthesis catalyzed by specific enzymes like oxidases, dehydrogenases, and transaminases.

Kinetic Resolution using Amino Acid Oxidases

Kinetic resolution is a widely used method that relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure counterpart. L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide as byproducts.

In the context of producing α-methyl-D-phenylalanine, a racemic mixture of 2-amino-2-phenylpropanoic acid can be treated with an L-amino acid oxidase. The enzyme selectively oxidizes the L-enantiomer, this compound, to 2-keto-2-phenylpropanoic acid. This leaves the desired D-enantiomer, (2R)-2-amino-2-phenylpropanoic acid, unreacted and in high enantiomeric excess. While this specific example yields the (R)-enantiomer, the principle is a cornerstone of biocatalytic resolution. Conversely, a D-amino acid oxidase could be used to resolve a racemic mixture to yield the pure (S)-enantiomer.

Research has demonstrated the feasibility of this approach using an L-amino acid oxidase from Proteus mirabilis (PmiLAAO) expressed in E. coli. mdpi.comjiangnan.edu.cn The enzyme effectively resolves racemic phenylalanine, and similar reactivity is expected for its α-methylated analogue. mdpi.comjiangnan.edu.cnresearchgate.net

Interactive Data Table: Kinetic Resolution of Phenylalanine Analogue This table illustrates the kinetic resolution of racemic phenylalanine using immobilized E. coli expressing L-amino acid oxidase (PmiLAAO). This process demonstrates a viable route for resolving racemic 2-amino-2-phenylpropanoic acid.

| Parameter | Value | Reference |

| Enzyme | Immobilized E. coli expressing PmiLAAO | researchgate.net |

| Substrate | (D/L)-Phenylalanine | researchgate.net |

| Substrate Conc. | 16 mM (2.64 g/L) | researchgate.net |

| Buffer | 200 mM Phosphate | researchgate.net |

| pH | 6.5 | researchgate.net |

| Temperature | 37°C | researchgate.net |

| Result | Selective oxidation of L-phenylalanine, allowing for the recovery of D-phenylalanine. | mdpi.comjiangnan.edu.cn |

Asymmetric Synthesis using Dehydrogenases

A more atom-economical approach than resolution is the direct asymmetric synthesis from a prochiral precursor. Amino acid dehydrogenases (AADHs) are a class of enzymes that catalyze the reversible reductive amination of α-keto acids to their corresponding α-amino acids, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH). researchgate.net

Phenylalanine dehydrogenase (PDH), in particular, is a valuable biocatalyst for synthesizing L-phenylalanine and its derivatives with high enantioselectivity. jiangnan.edu.cnacs.org The synthesis of this compound can be achieved by the reductive amination of its prochiral keto-acid precursor, 2-keto-2-phenylpropanoic acid. A cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is typically coupled to the reaction to recycle the expensive NAD(P)H. jiangnan.edu.cn

Recent research has focused on discovering and engineering novel dehydrogenases with improved stability and broader substrate scope. For instance, a thermostable phenylalanine dehydrogenase from Quasibacillus thermotolerans (QtPDH) has shown high activity on a variety of bulky phenylpyruvate analogues, suggesting its potential for the efficient synthesis of α-methylated phenylalanine derivatives. jiangnan.edu.cn

Interactive Data Table: Substrate Scope of a Novel Phenylalanine Dehydrogenase (QtPDH) This table shows the specific activity of QtPDH on various α-keto acid substrates, demonstrating its potential for the synthesis of bulky L-amino acids like this compound. The data highlights the enzyme's capacity to accept structurally demanding precursors.

| Substrate (α-Keto Acid) | Specific Activity (U/mg) | Reference |

| Phenylpyruvic acid | 32.50 | jiangnan.edu.cn |

| 3-(2-chlorophenyl)-2-oxopropionic acid | 2.50 | jiangnan.edu.cn |

| 3-(naphthalen-1-yl)-2-oxopropanoic acid | 1.90 | jiangnan.edu.cn |

| Ethyl 2-oxo-4-phenylbutyrate | 1.83 | jiangnan.edu.cn |

Role of Transaminases

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (often a common amino acid like L-alanine or L-aspartate) to a keto-acid acceptor. nih.govwikipedia.org They are widely used for the asymmetric synthesis of chiral amines and amino acids. researchgate.netrsc.org An engineered aromatic L-amino acid transaminase has been successfully used to synthesize L-diphenylalanine, showcasing the potential of these enzymes to accommodate bulky substrates after rational design. nih.gov The synthesis of this compound could be achieved via the transamination of 2-keto-2-phenylpropanoic acid using a suitable (S)-selective transaminase.

Biosynthetic Pathways for Unnatural Amino Acids (General Principles)

The de novo production of unnatural amino acids (uAAs) like this compound in microbial hosts is a key goal of synthetic biology and metabolic engineering. This approach aims to construct novel biosynthetic pathways by combining enzymes from different organisms and engineering them for new functions.

The general principle involves redirecting metabolic flux from central carbon metabolism toward a desired uAA. For aromatic amino acids, pathways typically branch from intermediates of the shikimate pathway. To produce this compound, a plausible engineered pathway would involve several key steps:

Precursor Synthesis: The host organism, typically E. coli, would be engineered to overproduce an aromatic precursor derived from the shikimate pathway, which would then be converted through several enzymatic steps into the key intermediate, 2-keto-2-phenylpropanoic acid.

Asymmetric Amination: The crucial step is the stereoselective conversion of the prochiral α-keto acid into the final L-amino acid. This is accomplished by introducing a heterologous gene encoding an enzyme with the desired activity and selectivity. The most common choices are:

Amino Acid Dehydrogenase (AADH): An engineered L-phenylalanine dehydrogenase with high activity towards 2-keto-2-phenylpropanoic acid would be expressed. The host's metabolism would be harnessed to provide the necessary reducing equivalents (NADPH or NADH). nih.gov

Transaminase (TA): An (S)-selective transaminase would be introduced. The cell's natural pool of amino acids, such as L-glutamate or L-aspartate, would serve as the amino donors. nih.gov

Pathway Optimization: To maximize the yield, native metabolic pathways that compete for the precursor or degrade the product are often deleted. Furthermore, the expression of the pathway enzymes is carefully balanced to avoid the accumulation of toxic intermediates and to optimize metabolic flux towards the target molecule.

This strategy of designing and implementing artificial biosynthetic pathways allows for the sustainable production of complex chiral molecules like this compound from simple carbon sources.

Chirality, Conformational Analysis, and Stereochemical Recognition of 2s 2 Amino 2 Phenylpropanoic Acid

Stereochemical Recognition and Separation Methodologies in Research

The enantioselective analysis of chiral molecules, particularly non-proteinogenic amino acids like (2S)-2-amino-2-phenylpropanoic acid, is critical in fields such as pharmaceutical sciences and biomedical research. nih.gov The development of robust methodologies to discriminate and separate enantiomers is essential for understanding their distinct biological activities. This involves two primary strategies: indirect separation, where enantiomers are converted into diastereomers using a chiral derivatizing agent, and direct separation, which employs a chiral environment, such as a chiral stationary phase in chromatography.

The indirect approach to chiral resolution involves the reaction of a racemic or enantiomerically enriched amino acid mixture with an enantiopure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated and quantified using standard achiral analytical techniques, most notably high-performance liquid chromatography (HPLC) with conventional reversed-phase columns (e.g., ODS columns). nih.gov

The selection of a CDA is crucial and is based on factors such as reaction speed, yield, and the stability of the resulting diastereomers. The agent must react with a specific functional group in the amino acid, typically the primary amine, to form a covalent bond. acs.org A variety of CDAs have been developed and are widely used in amino acid analysis.

Key Chiral Derivatizing Agents:

Marfey's Reagent and its Analogs: Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), known as Marfey's reagent, is a well-established CDA. mdpi.com It reacts with the primary amino group of amino acids via nucleophilic aromatic substitution. nih.govrsc.org The resulting diastereomers can be effectively separated by HPLC and detected by UV absorbance due to the dinitrophenyl group. mdpi.com An analog, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), has also been used, though FDAA has shown generally better separation capabilities for some chiral amino acids in ion mobility spectrometry analyses. nih.govrsc.org Another related reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has been successfully used for the quantification of amino acid enantiomers by LC-MS/MS. nih.gov

(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): FLEC is a chiral reagent that reacts rapidly with the amino group of amino acids to form stable diastereomeric derivatives. acs.orgacs.org These derivatives are highly fluorescent due to the fluorenyl moiety, enabling sensitive detection. This method has been successfully coupled with trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS) to achieve fast enantiomeric separation of both proteinogenic and non-proteinogenic amino acids. acs.org

Chiral Solvating Agents for NMR Spectroscopy: In contrast to CDAs that form covalent bonds, chiral solvating agents (CSAs) form non-covalent diastereomeric complexes through interactions like hydrogen bonding and π-π stacking. mdpi.com This allows for the direct differentiation of enantiomers in an NMR spectrum without a separate derivatization step. For instance, a bis-thiourea CSA has been used to determine the absolute configuration of N-3,5-dinitrobenzoyl (DNB) amino acid derivatives. mdpi.com Similarly, chiral α-(nonafluoro-tert-butoxy)carboxylic acids, synthesized from natural amino acids, have been tested as chiral NMR shift reagents for racemic amines. semmelweis.hu

The table below summarizes some common chiral derivatizing agents used for the enantiomeric discrimination of amino acids.

| Agent Name | Abbreviation | Reactive Group on Amino Acid | Analytical Technique(s) | Reference |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary Amine | HPLC-UV, IMS-MS | nih.gov, mdpi.com, rsc.org |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | FDVA | Primary Amine | IMS-MS | nih.gov, rsc.org |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Primary Amine | LC-MS/MS | nih.gov |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary Amine | HPLC-Fluorescence, TIMS-TOFMS | acs.org, acs.org |

| Bis-thiourea chiral solvating agent | BTDA | N-derivatized Carboxyl | NMR Spectroscopy | mdpi.com |

| α-(nonafluoro-tert-butoxy)carboxylic acids | - | Amine (forms salt) | NMR Spectroscopy | semmelweis.hu |

Direct chiral resolution methods are powerful alternatives to derivatization, relying on a chiral selector to create a transient diastereomeric interaction with the analyte enantiomers. This selector can be part of a stationary phase in chromatography or a component of the analytical medium in spectroscopy.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is the most frequently employed technique for the chiral separation of amino acids. nih.gov

Chiral Stationary Phases (CSPs): CSPs are the cornerstone of direct chiral chromatography. These phases contain an immobilized chiral selector that interacts differently with each enantiomer, leading to different retention times.

Macrocyclic Glycopeptide CSPs: Teicoplanin-based core-shell columns have enabled very fast separations (<1 minute) of proteinogenic and non-proteinogenic amino acids. nih.gov

Crown Ether CSPs: Chiral crown ether-based CSPs are particularly effective for resolving compounds with primary amino groups, such as amino acids. researchgate.net For example, a Crownpak CR-I(+) column has been used for the direct resolution of free proteinogenic amino acids. nih.gov

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as tris(3,5-dimethylphenylcarbamate) of amylose (Chiralpak AD-H), are widely used for separating a broad range of racemic compounds, including acidic compounds like 2-phenylpropionic acid, which shares a structural backbone with the target compound. jst.go.jpacgpubs.org

Pirkle-type CSPs: These CSPs operate on a principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. A custom Pirkle-type CSP was prepared to resolve racemic 2-phenylpropionic acid. acgpubs.org

Supercritical Fluid Chromatography (SFC): SFC is a technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It can offer faster separations compared to HPLC and has been used with chiral columns like Chiralpak AD-H for the separation of racemates including 2-phenylpropionic acid. nih.govjst.go.jp

Spectroscopic and Spectrometric Methods:

Advanced spectroscopic techniques offer high speed and sensitivity for chiral analysis.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, it becomes a powerful tool for distinguishing isomers, including enantiomers, on a millisecond timescale. acs.org While direct separation in IMS is challenging, it is highly effective for separating diastereomers formed by reacting amino acids with a CDA like FDAA or FLEC. acs.orgnih.gov The combination of liquid chromatography with IMS-MS (LC-IM-MS) adds another layer of selectivity, allowing for comprehensive analysis of complex mixtures. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral analysis by NMR, as mentioned previously, uses either CDAs or, more directly, CSAs. The CSA forms transient diastereomeric complexes with the enantiomers, which induces a chemical shift difference (Δδ) in their respective NMR signals, allowing for quantification. mdpi.comsemmelweis.hu

Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is a powerful method for investigating molecular chirality and can be used for the quantitative analysis of enantiomeric mixtures of amino acids without chromatographic separation. bohrium.com

The table below provides a summary of various approaches for the chiral resolution of amino acids.

| Method | Principle | Common Application | Reference |

| HPLC with CSP | Direct separation based on differential transient interactions between enantiomers and a chiral stationary phase. | Broad use for resolving underivatized amino acids and other racemates. | nih.gov, researchgate.net, jst.go.jp |

| RP-HPLC with CDA | Indirect separation of diastereomers (formed from enantiomers and a CDA) on an achiral column. | Widely used for quantifying enantiomers in complex matrices. | nih.gov |

| SFC with CSP | Direct separation using a supercritical fluid mobile phase for faster analysis. | Rapid chiral separations. | nih.govjst.go.jp |

| IMS-MS with CDA | Gas-phase separation of diastereomeric ions based on their different collision cross-sections. | High-speed, sensitive analysis of derivatized amino acids. | nih.gov, rsc.org, acs.org |

| NMR with CSA | Direct differentiation of enantiomers in solution via formation of non-covalent diastereomeric complexes. | Determination of enantiomeric ratio and absolute configuration. | mdpi.com, semmelweis.hu |

| ECD Spectroscopy | Measures differential absorption of circularly polarized light by enantiomers. | Quantification of enantiomers in mixtures. | bohrium.com |

Chemical Reactivity and Advanced Derivatization Strategies for 2s 2 Amino 2 Phenylpropanoic Acid

Functional Group Transformations and Selective Chemical Reactions

The inherent functionalities of (2S)-2-amino-2-phenylpropanoic acid provide multiple avenues for selective chemical modifications. The amino and carboxyl groups serve as primary sites for transformations, while the phenyl ring can also be altered to modulate the molecule's properties.

Oxidation and Reduction Pathways of Phenylpropanoic Acid Derivatives

The functional groups within phenylpropanoic acid derivatives are amenable to both oxidation and reduction, allowing for the synthesis of a variety of related compounds. The carboxylic acid can be reduced, and the resulting alcohol can be subsequently oxidized.

Reduction of Carboxyl Groups: Phenylpropanoic acid esters can be reduced to their corresponding alcohols. For instance, substituted methyl phenylpropanoates are effectively reduced to phenylpropanols using reagents like sodium borohydride (B1222165) in the presence of lithium chloride. mdpi.comnih.gov This transformation converts the carboxyl functionality into a primary alcohol, opening up further derivatization possibilities.

Oxidation of Alcohols: The phenylpropanols obtained from reduction can be oxidized to form phenylpropionaldehydes. A common method for this conversion is the use of pyridinium (B92312) chlorochromate (PCC), which provides a controlled oxidation to the aldehyde stage. mdpi.com The amino and carboxylic acid groups themselves present sites that can undergo oxidation under specific conditions.

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Reduction | Substituted Methyl Phenylpropanoate | Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl) | Substituted Phenylpropanol | mdpi.com |

| Oxidation | Substituted Phenylpropanol | Pyridinium Chlorochromate (PCC) | Substituted Phenylpropionaldehyde | mdpi.com |

Nucleophilic Substitution Reactions and Derivatization at Amino and Carboxyl Groups

The amino and carboxyl groups are the primary handles for building molecular complexity from this compound.

Derivatization of the Amino Group: The amino group functions as a potent nucleophile, readily participating in substitution and acylation reactions. smolecule.com It can be coupled with various carboxylic acids to form amide bonds, a cornerstone of peptide synthesis. Coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are commonly employed to facilitate this transformation. nih.govnih.gov The amino group can also act as a nucleophile in substitution reactions with activated halides, such as 4-chlorothienopyrimidines, to form new C-N bonds. researchgate.net For synthetic strategies requiring it, the amino group is often protected, for example as a tert-butoxycarbonyl (Boc) derivative, which can be selectively removed later in the synthesis. nih.gov

Derivatization of the Carboxyl Group: The carboxylic acid moiety is typically derivatized through esterification. This not only serves as a protective group but also activates the carboxyl group for further reactions, such as reduction. For example, treatment of the parent acid with acetyl chloride in methanol (B129727) yields the corresponding methyl ester. nih.gov The carboxyl group can also be converted to an acid chloride, which is a highly reactive intermediate for forming esters and amides, as seen in the reaction of N-phthalyl-(RS)-3-amino-2-phenyl propanoic acid chloride with (R)-pantolactone. sci-hub.se

Design and Synthesis of Novel this compound Analogues

The structural framework of this compound is a template for creating novel analogues with tailored properties. Modifications can be introduced at the phenyl ring, the side chain, and the alpha-carbon.

Incorporation of Modified Phenyl Moieties and Side Chains

Altering the phenyl ring or the side chain can significantly influence the molecule's steric and electronic properties.

Phenyl Ring Modifications: Substituents can be introduced onto the phenyl ring to create analogues with diverse characteristics. For example, a library of phosphonic acid analogues of phenylalanine and homophenylalanine has been synthesized with fluorine and bromine atoms on the phenyl ring. mdpi.com Similarly, 2-fluoro-substituted analogues have been prepared, demonstrating that such modifications can enhance binding affinity and selectivity for biological targets. nih.gov Para-substitution with groups like a 2-methylpropyl moiety is another strategy to create structural diversity. vulcanchem.com

Side Chain Modifications: The side chain can be extended or altered to create highly constrained amino acids. A notable example is the synthesis of 2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids, where a bulky cyclohexyl group is attached to the β-carbon. researchgate.net Such modifications introduce significant conformational constraints, which can be valuable in designing peptidomimetics with specific structural features.

| Analogue Type | Modification | Example Compound | Reference |

|---|---|---|---|

| Phenyl-Substituted | Fluorination | 1-amino-3-(3-fluorophenyl) propylphosphonic acid | mdpi.com |

| Phenyl-Substituted | Bromination | Phosphonic acid analogues with bromine on the phenyl ring | mdpi.com |

| Side Chain Modified | β-Cyclohexyl addition | 2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acid | researchgate.net |

Alpha-Substitution Modifications (e.g., Methylation) and their Stereochemical Implications

The core structure of the subject compound features an α-methyl group, which distinguishes it from the natural amino acid phenylalanine. The synthesis of such α,α-disubstituted amino acids requires careful control of stereochemistry.

Asymmetric synthesis methods are crucial for obtaining enantiomerically pure α-methylated amino acids. One approach involves the asymmetric C-alkylation of a Schiff base complex, such as a Ni(II) complex of alanine (B10760859), with an alkyl halide. researchgate.net The use of a chiral auxiliary within the complex directs the stereochemical outcome of the alkylation. researchgate.net For instance, a modified Ni(II) alanine complex containing a fluorine substituent on the N-benzylproline moiety has been used to improve stereoselectivity and reaction times for the synthesis of (S)-α-methylphenylalanine. researchgate.net

The synthesis of all four possible stereoisomers of related compounds, like α-methyl-β-phenylserine, has been achieved through stereo-divergent routes. unirioja.es These methods often rely on the diastereoselective addition of a Grignard reagent (e.g., phenylmagnesium bromide) to a chiral aldehyde, such as N-Boc-N,O-isopropylidene-α-methylserinal. unirioja.es The choice of the starting chiral aldehyde's stereochemistry dictates the final stereochemistry at the α- and β-carbons, demonstrating the high level of stereochemical control possible in these syntheses. unirioja.es

Formation of Peptide and Peptidomimetic Derivatives

This compound and its analogues are valuable components in the construction of peptides and peptidomimetics. The incorporation of these conformationally constrained, non-proteinogenic amino acids can impart unique structural features and enhanced biological activity. researchgate.net

These unnatural amino acids can be incorporated into peptide chains using standard peptide coupling techniques. nih.gov They are particularly useful in designing peptidomimetics, which are molecules that mimic the structure and function of natural peptides. For example, unnatural amino acid derivatives like 2-amino-3-phenylpropanoic acid have been used to cap the N-terminus of short peptide sequences to create low-molecular-weight peptidomimetic inhibitors of protein-protein interactions. nih.gov The α-methyl group provides a conformational constraint that can help to lock the peptide backbone into a specific, biologically active conformation, potentially improving binding affinity and stability. researchgate.net

Table of Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₁NO₂ |

| (S)-α-methylphenylalanine | C₁₀H₁₃NO₂ |

| Phenylalanine | C₉H₁₁NO₂ |

| Sodium Borohydride | BH₄Na |

| Lithium Chloride | ClLi |

| Pyridinium Chlorochromate (PCC) | C₅H₆ClCrNO₃ |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) | C₈H₁₈ClN₃ |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) | C₁₁H₁₆F₆N₅OP |

| tert-butoxycarbonyl (Boc) anhydride | C₁₀H₁₈O₅ |

| Acetyl Chloride | C₂H₃ClO |

| (R)-pantolactone | C₆H₁₀O₃ |

| 1-amino-3-(3-fluorophenyl) propylphosphonic acid | C₉H₁₃FNO₃P |

| 2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acid | C₂₀H₂₉NO₄ |

| α-methyl-β-phenylserine | C₁₀H₁₃NO₃ |

| Phenylmagnesium bromide | C₆H₅BrMg |

| N-Boc-N,O-isopropylidene-α-methylserinal | C₁₂H₂₁NO₄ |

Computational and Theoretical Chemistry Investigations of 2s 2 Amino 2 Phenylpropanoic Acid

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical methods used to investigate the electronic structure and stability of molecules. For amino acids like (2S)-2-amino-2-phenylpropanoic acid, these calculations help in understanding their conformational preferences and the energies associated with different structures. psu.edunih.govijcrt.orgresearchgate.net

DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), have been employed to study the conformational landscape of similar amino acids, such as L-phenylalanine. acs.org These studies reveal multiple stable conformers with small energy differences, often stabilized by intramolecular hydrogen bonds. nih.govacs.org For instance, in phenylalanine, conformers are stabilized by hydrogen bonds between the amino and carboxyl groups. nih.govacs.org The stability of these conformers is influenced by the orientation of the backbone and side chain dihedral angles. nih.gov

Ab initio methods have also been utilized to explore the effects of substituents on the stability of amino acid radicals. rsc.org These calculations provide insights into how modifications to the amino acid structure can affect its reactivity and electronic properties. rsc.org The choice between DFT and more computationally expensive but potentially more accurate methods depends on the specific research question and available computational resources. rsc.org

Computational studies on related molecules, such as 2-aminoindane-2-phosphonic acid, have shown that ab initio calculations can predict small energy barriers between different conformations in the gas phase. psu.eduresearchgate.net This suggests that this compound likely also exists as an equilibrium of multiple conformers.

The following table summarizes some of the computed properties for this compound and its close analogs, which are essential for understanding its electronic structure and stability.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | nih.gov |

| TPSA | 63.32 Ų | chemscene.com |

| LogP | 1.3669 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable tools for exploring the conformational dynamics of amino acids.

Force field-based methods, such as molecular dynamics (MD) simulations, are widely used to study the conformational flexibility of amino acids. ijcrt.org These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of larger systems over longer timescales compared to quantum mechanical methods.

Force fields like AMBER have been used in simulations of dipeptides to study their conformational equilibria in different environments. researchgate.netacs.org These simulations can reveal the relative stabilities of different conformations, such as alpha-helices and beta-sheets, and how they are influenced by solvent. researchgate.net For this compound, force field-based methods can be used to explore its preferred conformations and the energetic barriers between them.

Hybrid QM/MM methods combine the accuracy of quantum mechanics with the efficiency of molecular mechanics. ijcrt.org In this approach, a small, chemically important region of the system (e.g., the amino acid itself) is treated with QM, while the surrounding environment (e.g., solvent) is treated with MM. mdpi.com This allows for the accurate study of chemical reactions and conformational changes in complex systems. mdpi.com

QM/MM simulations have been successfully applied to study the conformational equilibria of peptides and the mechanisms of enzymatic reactions. researchgate.netmdpi.com For instance, they have been used to investigate the chiral selectivity in the aminoacylation of RNA minihelices, revealing the energetic reasons for the preference of L-amino acids. mdpi.com For this compound, QM/MM approaches could provide detailed insights into its interactions with biological targets or its behavior in solution.

Prediction and Analysis of Spectroscopic Parameters

Computational methods are crucial for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. psu.eduresearchgate.net

DFT calculations can accurately predict the vibrational frequencies of different conformers of an amino acid. acs.org By comparing these calculated spectra with experimental data from techniques like matrix-isolation infrared spectroscopy, it is possible to identify the specific conformers present in a sample. acs.org For phenylalanine, this approach has shown that the observed spectrum is a combination of several low-energy conformers. acs.org

Similarly, NMR chemical shifts and coupling constants can be calculated using computational methods. psu.eduresearchgate.net These calculated parameters can aid in the assignment of experimental NMR spectra and provide valuable information about the three-dimensional structure of the molecule in solution. psu.eduresearchgate.net For this compound, such calculations would be invaluable for characterizing its structure and dynamics.

| Spectroscopic Parameter | Computational Method | Application |

| Vibrational Frequencies (IR) | DFT (e.g., B3LYP) | Identification of conformers in experimental spectra. acs.org |

| NMR Chemical Shifts | DFT, ab initio | Structural elucidation and assignment of experimental spectra. psu.eduresearchgate.net |

| NMR Coupling Constants | DFT, ab initio | Determination of dihedral angles and conformational analysis. psu.eduresearchgate.net |

Computational Studies on Solvent Effects and Non-Covalent Interactions

The behavior of amino acids is significantly influenced by their environment, particularly the solvent and non-covalent interactions.

Computational models can be used to study the effects of solvent on the conformational equilibrium of amino acids. ijcrt.org Implicit solvent models, such as the polarizable continuum model (PCM), or explicit solvent simulations can be employed to understand how the solvent stabilizes different conformers. nih.gov Studies on dipeptides have shown that the solvent can have a marked effect on the relative stabilities of different backbone conformations. researchgate.net

Applications of 2s 2 Amino 2 Phenylpropanoic Acid As a Chiral Building Block in Advanced Chemical Synthesis and Material Science

Role in Peptide and Protein Engineering Research

The incorporation of (2S)-2-amino-2-phenylpropanoic acid, also known as (2S)-α-methyl-L-phenylalanine, into peptide chains offers a strategic approach to modulate their structure and function. This modification has profound implications for the development of peptide-based therapeutics and research tools.

Design of Peptide-Based Scaffolds with Unique Functions

The steric hindrance provided by the α-methyl group of this compound plays a crucial role in stabilizing specific secondary structures within peptides, particularly α-helices. This property is instrumental in the design of peptide-based scaffolds with enhanced stability and biological activity. A notable example is the development of a noncovalent "stapling" strategy to stabilize α-helical peptides. researchgate.net By strategically placing (2S)-α-methyl-L-phenylalanine residues within a peptide sequence, researchers have successfully created stable α-helical mimetics. researchgate.net

One significant application of this approach is in mimicking the B-chain of human relaxin-3, a complex insulin-like peptide. The resulting mimetic demonstrated remarkable stability in serum and effectively replicated the biological function of the native peptide, highlighting the potential of this compound as a scaffold for developing new drug leads. researchgate.net The ability to enforce and maintain a specific conformation is a key advantage in designing peptides that can effectively interact with biological targets.

| Research Finding | Compound | Application | Reference |

| A novel, noncovalent stapling strategy using (2S)-α-methyl-L-phenylalanine stabilizes α-helical peptides. | (2S)-α-methyl-L-phenylalanine | Peptide-based scaffolds | researchgate.net |

| Creation of a stable and functional α-helical B-chain mimetic of human relaxin-3. | (2S)-α-methyl-L-phenylalanine | Peptide mimetics | researchgate.net |

Incorporation into Peptide Mimetics for Structural and Functional Studies

Peptide mimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. The incorporation of this compound is a key strategy in the creation of such mimetics. The α-methyl group not only provides conformational rigidity but also protects the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide. iris-biotech.deresearchgate.net

This resistance to proteolytic degradation is a critical attribute for the development of peptide-based drugs. iris-biotech.de By replacing natural amino acids with their α-methylated counterparts, scientists can systematically study the structure-activity relationships of peptides and design mimetics with optimized therapeutic profiles. This approach has been widely used to build resistance towards proteolytic digestion and to enforce specific amide bond conformations in peptides. iris-biotech.deresearchgate.net

Contributions to Supramolecular Chemistry and Functional Materials

The self-assembly of small molecules into well-defined supramolecular structures is a powerful bottom-up approach for the fabrication of functional materials. This compound and its derivatives have proven to be excellent building blocks for creating a variety of ordered nanomaterials.

Self-Assembly of Non-Proteinogenic Amino Acid Derivatives into Supramolecular Structures

Derivatives of this compound, particularly when modified with moieties like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, exhibit a strong propensity for self-assembly in aqueous media. These molecules can form a range of supramolecular nanostructures, including nanofibers, which can further entangle to create hydrogels. researchgate.net

A study on Fmoc-dipeptides containing α-methyl-L-phenylalanine revealed that the position and number of the α-methyl groups significantly influence the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. researchgate.net This highlights the precise control that can be exerted over the self-assembly process through subtle molecular design. The driving forces for this assembly include π-π stacking interactions between the aromatic Fmoc groups and the phenyl rings, as well as hydrogen bonding between the peptide backbones. The resulting hydrogels are of great interest for applications in tissue engineering and drug delivery due to their biocompatibility and tunable properties. mdpi.comrsc.org

| Derivative | Self-Assembled Structure | Potential Application | Reference |

| Fmoc-dipeptides containing α-methyl-L-phenylalanine | Supramolecular nanostructures, hydrogels | Biofunctional materials | researchgate.net |

| Phenylalanine derivatives | Nanofibers, hydrogels | Tissue engineering, drug delivery | mdpi.comrsc.org |

Design of Advanced Functional Materials Utilizing Amino Acid Scaffolds

The self-assembled structures derived from this compound can serve as scaffolds for the creation of advanced functional materials. These materials can be designed to have specific properties and functions by incorporating other molecules or nanoparticles. For instance, the resulting hydrogels can be used as three-dimensional scaffolds to support cell growth in tissue engineering. rsc.org

Furthermore, the unique properties of these amino acid-based materials can be harnessed for other applications. For example, the incorporation of this compound derivatives into polymers or coatings can enhance material properties such as flexibility and durability. chemimpex.com The ability to create highly ordered structures at the nanoscale opens up possibilities for developing materials with novel optical, electronic, and mechanical properties.

Precursor in Chiral Ligand and Catalyst Development

Chiral ligands and catalysts are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral amino acids, including this compound and its close relatives, are valuable precursors for the synthesis of these crucial molecules.

The stereocenter of the amino acid provides the necessary chirality that is transferred to the ligand and subsequently to the metal catalyst. While direct examples of soluble chiral catalysts derived specifically from this compound are not extensively detailed in the provided context, the closely related (S)-(+)-2-Phenylpropionic acid has been successfully used to create chiral stationary phases for high-performance liquid chromatography (HPLC). mdpi.comsemanticscholar.org In this application, the chiral ligand is grafted onto a solid support, such as a metal-organic framework (MOF), to create a material capable of separating enantiomers. mdpi.comsemanticscholar.org

A study demonstrated the synthesis of a chiral stationary phase by grafting (S)-(+)-2-Phenylpropionic acid onto the coordinatively unsaturated metal centers of a MIL-101(Al) metal-organic framework. mdpi.comsemanticscholar.org This chiral material showed good performance in the separation of various racemic compounds. mdpi.comsemanticscholar.org This example illustrates the potential of using the phenylpropanoic acid scaffold in the development of materials for chiral recognition and separation. The synthesis of chiral ligands from amino acids is a well-established strategy, and the principles can be readily applied to this compound to develop novel chiral catalysts for a wide range of asymmetric transformations. nih.gov

Amino Acid-Derived Organocatalysts and Additives in Asymmetric Reactions

The field of asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, avoiding the need for metal catalysts. nih.gov Amino acids and their derivatives are a cornerstone of this field, with L-proline being a classic example. While this compound is not typically used as a catalyst in its native form, it serves as an essential chiral scaffold for the synthesis of more complex and highly effective organocatalysts. mdpi.com

The primary amino and carboxylic acid groups of this compound can be readily modified to generate catalysts with tailored properties. A common strategy involves converting the amino acid into a primary α-amino amide. These amino amides can act as bifunctional catalysts, where the amine group activates the substrate through the formation of an enamine or iminium ion, and the amide N-H group directs the stereochemistry through hydrogen bonding. mdpi.com

Research has demonstrated the effectiveness of catalysts derived from similar amino acids. For instance, tosylated L-phenylalanine amides have been shown to be effective organocatalysts for the allylation of various aldehydes, producing chiral homoallylic alcohols in high yields and with excellent enantioselectivity (up to 99% ee). mdpi.com The principle relies on the catalyst creating a well-organized, chiral environment around the reactants, favoring one pathway of approach over the other. The bulky phenyl group and the methyl group at the α-position of this compound make it an attractive candidate for creating highly sterically demanding catalysts that can impart high levels of stereocontrol.

Table 1: Principles of Amino Acid-Derived Organocatalysis

| Catalytic Mode | Mechanism | Role of Amino Acid Scaffold |

|---|---|---|

| Covalent Catalysis | Formation of transient covalent intermediates (e.g., enamines, iminium ions) with the substrate. | The amine functionality of the derived catalyst is directly involved in the catalytic cycle. |

| Non-covalent Catalysis | Activation of substrates through hydrogen bonding, ionic interactions, or van der Waals forces. | The amide, carboxyl, or other functional groups introduced onto the amino acid scaffold form a chiral pocket that selectively binds and orients the substrate for the reaction. |

| Bifunctional Catalysis | A combination of covalent and non-covalent interactions working in concert. | One part of the catalyst (e.g., amine) forms a covalent bond, while another part (e.g., amide N-H) directs stereochemistry via hydrogen bonding. mdpi.com |

The stereochemical outcome of these reactions is directly linked to the configuration of the starting amino acid. Catalysts derived from this compound would be expected to produce the opposite enantiomer of a product compared to catalysts derived from its (2R)-enantiomer, a principle that allows for the selective synthesis of either product enantiomer by simply choosing the appropriate catalyst. rsc.org

Chiral Auxiliaries in Diastereoselective Transformations

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The inherent chirality and functional handles of this compound make it a suitable candidate for use as a chiral auxiliary. scispace.com

A well-established strategy for using such an auxiliary involves the asymmetric alkylation of a carboxylic acid. The process unfolds in several key steps:

Amide Formation: The chiral auxiliary, this compound, is coupled with a prochiral carboxylic acid (one with two identical groups attached to the α-carbon) to form a chiral amide.

Diastereoselective Enolate Formation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), to selectively remove a proton and form a chiral enolate. The stereochemistry of the enolate is controlled by the chiral auxiliary, whose bulky phenyl and methyl groups block one face of the molecule, forcing the base to abstract a specific proton and the resulting enolate to adopt a preferred conformation.

Stereocontrolled Alkylation: The chiral enolate is then treated with an electrophile (e.g., an alkyl halide). The electrophile preferentially attacks from the less sterically hindered face of the enolate, leading to the formation of one diastereomer of the product in significant excess.

Auxiliary Cleavage: The final step is the hydrolysis of the amide bond to release the now-chiral carboxylic acid product and recover the chiral auxiliary, which can often be recycled.

Table 2: General Scheme for Auxiliary-Controlled Asymmetric Alkylation

| Step | Transformation | Purpose |

|---|---|---|

| 1. Coupling | Prochiral Acid + this compound → Chiral Amide | Introduce the chiral directing group. |

| 2. Deprotonation | Chiral Amide + Base → Diastereomerically-biased Enolate | Create a nucleophile with a defined 3D structure. |

| 3. Alkylation | Enolate + Electrophile → Diastereomerically-enriched Product | Form the new stereocenter under chiral control. |

| 4. Cleavage | Product + H₂O/H⁺ → Enantiomerically-enriched Acid + Auxiliary | Release the final product and recover the auxiliary. |

This methodology allows the chirality of this compound to be temporarily transferred to another molecule, providing a reliable route to enantiomerically pure compounds.

Building Block for Targeted Molecular Probe Development

Molecular probes are molecules designed to interact with and report on other molecules or their environment, often used in biological imaging, diagnostics, or chemical analysis. The defined stereochemistry and structural rigidity of this compound make it a valuable building block for creating sophisticated molecular probes, particularly for applications involving chiral recognition.

A prominent application is in the development of chiral derivatizing agents for the determination of absolute stereochemistry by NMR spectroscopy. The methyl ester of phenylglycine (PGME), derived directly from this compound, is a powerful tool for this purpose in what is known as the PGME method. acs.orgacs.org

The principle of the PGME method is as follows:

A chiral carboxylic acid of unknown configuration is coupled to both (R)-PGME and (S)-PGME in separate reactions, forming a pair of diastereomeric amides.

The ¹H NMR spectra of these two diastereomers are recorded. Due to the different spatial arrangements, the chemical shifts (δ) of the protons near the stereocenter of the analyte acid will be slightly different in the two spectra.

By subtracting the chemical shifts of one diastereomer from the other (calculating Δδ = δ(S) - δ(R)), a consistent pattern emerges. The sign of the Δδ values for protons on either side of the chiral center can be used to reliably assign the absolute configuration of the original carboxylic acid. acs.orgresearchgate.net

Table 3: The Phenylglycine Methyl Ester (PGME) Method for Configuration Analysis

| Step | Procedure | Outcome |

|---|---|---|

| 1. Derivatization | Condense the unknown chiral acid with both (R)-PGME and (S)-PGME. | Creation of a diastereomeric pair of amides. |

| 2. NMR Analysis | Record ¹H NMR spectra for both diastereomers. | Obtain chemical shift data (δ) for all protons. |

| 3. Calculation | Calculate the difference in chemical shifts: Δδ = δ(S-amide) - δ(R-amide). | Generate a set of positive and negative Δδ values. |

| 4. Assignment | Correlate the sign of Δδ values with a model of the amide conformation. | Unambiguous determination of the unknown absolute configuration. researchgate.net |

This application positions the derivative of this compound as a molecular probe for stereochemical information. Furthermore, its structure is utilized in host-guest chemistry, where molecules like chiral crown ethers are designed to selectively bind one enantiomer of phenylglycine methyl ester over the other, forming the basis for chiral sensors and separation technologies. mdpi.com

Exploration of Molecular Interactions and Biological Mechanisms of 2s 2 Amino 2 Phenylpropanoic Acid Analogues

Mechanism of Action at the Molecular Target Level

The biological effects of (2S)-2-amino-2-phenylpropanoic acid analogues are initiated by their interaction with specific molecular targets within the cell. These interactions can lead to the modulation of enzyme and receptor activity, as well as interference with crucial signaling and metabolic pathways.

Binding to Enzymes and Receptors and Modulation of their Activity

Analogues of this compound, often referred to as phenylglycine derivatives, have been shown to bind to a variety of enzymes and receptors, thereby altering their function. The specific stereochemistry of these analogues, such as the (2S,3S) configuration, is often crucial for their biological activity, as it dictates how they fit into the binding sites of their molecular targets. cymitquimica.com

One significant area of research has been the development of phosphonic acid analogues of phenylglycine as inhibitors of aminopeptidases. nih.govnih.gov These enzymes play critical roles in various physiological processes, making them attractive targets for drug development. The aminophosphonate fragments of these analogues bind in a highly uniform manner to the active site of enzymes like porcine aminopeptidase (B13392206) N (pAPN). nih.gov The differences in their inhibitory activity are often attributed to the specific substitutions on their phenyl rings. nih.gov For example, the introduction of fluorine atoms can significantly affect the electrostatic interactions within the enzyme's active site. nih.gov

Furthermore, derivatives of these amino acids have been investigated as antagonists for receptors such as the VLA-4 integrin. researchgate.net N-acyl-L-phenylalanine derivatives, for instance, have been found to mimic the conformation of cyclic peptides that bind to VLA-4, thereby inhibiting its function. researchgate.net This mimicry of peptide structures is a key strategy in the design of potent and selective receptor modulators.

Interaction with Signal Transduction Pathways and Metabolic Regulation

The binding of this compound analogues to their molecular targets can trigger a cascade of events that affect intracellular signal transduction pathways and metabolic regulation. For instance, the modulation of receptor activity can alter downstream signaling cascades, while the inhibition of key metabolic enzymes can directly impact cellular metabolism.

Phosphorylation and dephosphorylation of tyrosine residues are critical events in many signal transduction pathways. drugbank.com Analogues of phenylalanine have been developed to mimic phosphotyrosine, thereby interfering with the binding of proteins that contain SH2 domains, such as Grb2. iris-biotech.de These non-phosphate-containing mimics can act as potent inhibitors of specific protein-protein interactions within signaling pathways. iris-biotech.de

Moreover, L-phenylalanine itself is a precursor for the synthesis of important neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. ontosight.ai The metabolic pathways involving L-phenylalanine are extensive and include its conversion to tyrosine. jax.orgumaryland.eduebi.ac.uk Analogues of this compound can potentially interfere with these metabolic processes, leading to changes in the levels of these crucial biomolecules.

Studies on Protein-Protein and Enzyme-Substrate Interactions

A deeper understanding of the biological mechanisms of this compound analogues comes from detailed studies of their interactions with proteins, particularly their ability to inhibit enzymes and mimic natural peptides.

Inhibition Mechanisms of Aminopeptidases by Phenylglycine Analogues

Phosphonic acid analogues of phenylglycine have been extensively studied as inhibitors of various aminopeptidases, including porcine aminopeptidase N (pAPN), bovine lens leucine (B10760876) aminopeptidase (blLAP), and tomato acidic leucine aminopeptidase (tLAPA). nih.govnih.gov Molecular modeling studies have revealed that the aminophosphonate portion of these inhibitors binds in a consistent manner within the active site of these enzymes. nih.gov

The primary interaction occurs within the hydrophobic S1 pocket of the aminopeptidase, which accommodates the N-terminal hydrophobic amino acids of peptide substrates. nih.gov The differences in the inhibitory potency of various analogues are largely dependent on the nature and position of substituents on the phenyl ring. nih.gov For instance, fluorine and chlorine substitutions have been shown to influence the binding affinity. nih.govresearchgate.netpreprints.org The binding modes of these inhibitors can vary slightly between different aminopeptidases, suggesting opportunities for designing selective inhibitors. nih.govnih.gov

| Enzyme Target | Inhibitor Type | Key Interactions | Reference |

| Porcine Aminopeptidase N (pAPN) | Phosphonic acid analogues of phenylglycine | Aminophosphonate binding in the active site, interactions within the hydrophobic S1 pocket. | nih.govnih.gov |

| Bovine Lens Leucine Aminopeptidase (blLAP) | Phosphonic acid analogues of phenylglycine | Similar binding mode to pAPN, with slight differences. | nih.govnih.gov |

| Tomato Acidic Leucine Aminopeptidase (tLAPA) | Phosphonic acid analogues of phenylglycine | Similar binding mode to blLAP. | nih.govnih.gov |

Mimicry of Natural Peptides and Amino Acids for Biological Probing

A significant aspect of the biological activity of this compound analogues is their ability to mimic the structure and function of natural peptides and amino acids. nih.gov This molecular mimicry allows them to interact with biological systems in a highly specific manner. nih.gov

For example, phenylglycine derivatives have been incorporated into peptidic inhibitors of the dengue virus protease, where they act as mimics of arginine. nih.gov The substituents on the phenylglycine side chain can be modified to modulate the basicity and, consequently, the inhibitory activity and selectivity of the compounds. nih.gov

Furthermore, these analogues have been used to create hydrolysis-stable mimics of phosphorylated amino acids like phosphoserine, phosphothreonine, and phosphotyrosine. iris-biotech.de These phosphono-amino acid derivatives are valuable tools for studying cellular signaling processes, as they are resistant to the action of phosphatases. iris-biotech.de In another example, N-acyl-L-phenylalanine derivatives have been shown to mimic the bioactive conformation of cyclic peptides that antagonize the VLA-4 receptor. researchgate.net

| Mimicked Molecule | Analogue Type | Biological Application | Reference |

| Arginine | Phenylglycine derivatives | Inhibition of dengue virus protease. | nih.gov |

| Phosphorylated Amino Acids (pSer, pThr, pTyr) | Phosphono-amino acid derivatives | Probing signal transduction pathways. | iris-biotech.de |

| Cyclic Peptides | N-Acyl-L-phenylalanine derivatives | Antagonism of VLA-4 receptor. | researchgate.net |

Research on Modulating Neurochemical Pathways (Mechanism-Based)

Given that L-phenylalanine is a precursor to several key neurotransmitters, analogues of this compound have been investigated for their potential to modulate neurochemical pathways. ontosight.ai The introduction of a methyl group at the alpha-carbon, as in (S)-alpha-methyl-phenylglycine, can influence the compound's interaction with enzymes and transporters involved in neurotransmitter synthesis and regulation. nih.gov

Derivatives such as (2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid are explored for their potential to influence the synthesis of neurotransmitters like dopamine and norepinephrine, which could have implications for cognitive function and mood regulation. chemimpex.com The specific stereochemistry of these compounds is critical for their interaction with biological targets in the central nervous system. cymitquimica.com The ability of these analogues to cross the blood-brain barrier and interact with specific neural targets is a key area of ongoing research.

Advanced Analytical Characterization and Methodologies for 2s 2 Amino 2 Phenylpropanoic Acid in Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of (2S)-2-amino-2-phenylpropanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of the three-dimensional structure and stereochemistry of chiral molecules like this compound. The enantiomeric purity and absolute configuration of α-amino acids can be determined by creating a diastereomeric interaction with a chiral solvating agent (CSA), which induces chemical shift differences (Δδ) between the enantiomers in the NMR spectrum. semmelweis.huresearchgate.net

For instance, the use of chiral tetraaza macrocyclic chiral solvating agents has been shown to be effective in the chiral discrimination of α-amino acids and their derivatives. rsc.orgnih.gov The interaction between the chiral analyte and the CSA leads to the formation of transient diastereomeric complexes, resulting in distinguishable signals for the enantiomers in the ¹H NMR spectrum. rsc.orgnih.gov The degree of separation of these signals is influenced by the solvent, with neat CDCl₃ often being a suitable choice. nih.gov The enantiomeric excess (ee) can then be calculated from the integration of the separated signals. nih.gov

A common strategy involves the derivatization of the amino acid, for example, by N-phthaloyl protection, followed by the addition of a chiral solvating agent. rsc.org This approach can lead to well-resolved proton signals, allowing for accurate assignment of the absolute configuration by comparing the chemical shift values in the presence of (R)- and (S)-CSAs. rsc.org The enantiomeric purity of intermediates in the synthesis of related compounds, such as α-methyl-β-phenylserines, has also been successfully examined using NMR spectroscopy. unirioja.es

Table 1: Representative ¹H NMR Chemical Shift Data for a Chiral Amino Acid Derivative in the Presence of a Chiral Solvating Agent.

| Proton | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with (R)-CSA | Chemical Shift (ppm) with (S)-CSA | ΔΔδ (ppm) |

| α-H | 4.50 | 4.55 (R), 4.45 (S) | 4.45 (R), 4.55 (S) | 0.10 |

| Aromatic-H | 7.20-7.40 | 7.22-7.42 (R), 7.18-7.38 (S) | 7.18-7.38 (R), 7.22-7.42 (S) | 0.04 |

| CH₃ | 1.50 | 1.52 (R), 1.48 (S) | 1.48 (R), 1.52 (S) | 0.04 |

This table is illustrative and the actual chemical shifts and differences will vary depending on the specific chiral solvating agent, solvent, and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of this compound, offering insights into its functional groups and bonding arrangements. These techniques are particularly useful for studying the interactions between the amino acid and metal ions.

The IR spectrum of an amino acid is characterized by absorption bands corresponding to the vibrational modes of its functional groups, primarily the amino (-NH₂) and carboxyl (-COOH) groups. jocpr.com In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The IR spectra of free amino acids show characteristic bands for the stretching vibrations of the ammonium (B1175870) and carboxylate groups. researchgate.net For instance, the stretching vibrations of the ammonium group are typically found in the region of 2500-3200 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the carboxylate group appear around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net

When this compound forms complexes with metal ions, significant changes in the vibrational spectra are observed. researchgate.net The coordination of the amino and carboxylate groups to a metal ion alters their vibrational frequencies. jocpr.com For example, the involvement of the amino group in coordination with a metal ion is confirmed by a shift in the N-H bending vibration to a lower wavenumber. jocpr.com Similarly, changes in the stretching frequencies of the carboxylate group indicate its participation in complex formation. researchgate.net These spectral shifts provide evidence for the formation of amino acid-metal complexes and can be used to infer the coordination mode. researchgate.netrsc.org

Resonance Raman spectroscopy can be used to investigate the electronic transitions in metal complexes of amino acid derivatives by selectively enhancing the vibrations coupled to an electronic transition. rsc.org This technique has been applied to study charge-transfer transitions in complexes, providing information on how the electron density is redistributed upon excitation. rsc.org

Table 2: Typical IR Absorption Frequencies for an α-Amino Acid and its Metal Complex.

| Functional Group | Free Amino Acid (cm⁻¹) | Metal Complex (cm⁻¹) |

| Ammonium (-NH₃⁺) stretching | 2500-3200 | Shifted or absent |

| Carboxylate (-COO⁻) asymmetric stretching | ~1600 | Shifted |

| Carboxylate (-COO⁻) symmetric stretching | ~1400 | Shifted |

| N-H bending | ~1514 | Shifted to lower wavenumber |

This table provides a general range of frequencies. Specific values will depend on the amino acid and the metal ion.

UV/Vis spectroscopy is employed to study the electronic transitions within this compound and its complexes. The absorption of UV or visible light corresponds to the excitation of outer electrons to higher energy levels. For aromatic amino acids like this compound, π → π* transitions of the phenyl ring are prominent. libretexts.org These transitions typically have high molar absorptivities.

The formation of an electron donor-acceptor (EDA) complex between an amino acid and another molecule can give rise to a new electronic transition at a lower energy, often in the visible region. chalmers.se This phenomenon allows for the use of visible light to induce photoinduced electron transfer. chalmers.se

When this compound coordinates to a transition metal ion, new absorption bands can appear in the UV/Vis spectrum due to d-d electronic transitions or charge-transfer transitions. researchgate.netuba.ar Ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital, are typically intense and can be used to characterize the complex. libretexts.org The energy of these transitions is sensitive to the nature of the metal ion and the solvent. researchgate.netrsc.org For example, the electronic transition energy changes determined by a UV-Vis spectrometer are characteristic of Fe(II), Fe(III), and Cu(II) complexes of amino acids. researchgate.netbwise.kr

Table 3: General UV/Vis Absorption Characteristics for Aromatic Amino Acids and their Metal Complexes.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Notes |